3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a cyclopropyl-amino-methyl-2-amino-acetyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-7-6-11(9-17)10-18(12-4-5-12)13(19)8-16/h11-12H,4-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRLDHCVUBDXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114083 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-57-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoacetyl)cyclopropylamino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a derivative of pyrrolidine and has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 240.3 g/mol
- CAS Number : 1353963-21-9
The compound contains a pyrrolidine ring, a cyclopropyl group, and an acetylamino substitution, which may influence its biological interactions.
The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The presence of the amino and carboxylic acid functional groups suggests potential for hydrogen bonding and ionic interactions, which are crucial for binding to proteins and enzymes.
Anticancer Activity
Recent studies have reported that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines, including:
- HeLa Cells : Human cervix carcinoma
- CEM Cells : Human T-lymphocyte cells
- L1210 Cells : Murine leukemia cells
In vitro studies demonstrated that modifications in the structure could lead to varying degrees of cytotoxicity. For example, a related pyrrolidine derivative showed an IC50 value of 41 μM against HeLa cells, indicating moderate potency .
Neuroprotective Effects
Research has indicated that compounds containing cyclopropyl and pyrrolidine moieties can exhibit neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of the target compound aimed to evaluate their biological activity. The synthesized compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. Notably, one derivative demonstrated an IC50 value significantly lower than that of the parent compound, suggesting enhanced potency due to structural modifications .
Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the SAR of pyrrolidine derivatives. The study revealed that specific substitutions at the nitrogen atom and modifications to the cyclopropyl group could enhance binding affinity to target proteins involved in tumorigenesis. This finding underscores the importance of structural diversity in developing effective anticancer agents.
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Pyrrolidine Derivative A | HeLa | 41 | Moderate potency |
| Pyrrolidine Derivative B | CEM | 25 | Enhanced activity |
| Pyrrolidine Derivative C | L1210 | 30 | Significant cytotoxicity |
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs, their substituents, and biological relevance:
Key Structural Differences and Implications
Cyclopropyl vs. Linear substituents (e.g., dimethylaminoethyl in SC-22039) may enhance solubility but reduce binding affinity due to conformational flexibility .
Stereochemistry :
- Enantiomers like the (R)- and (S)-cyclopropyl derivatives (–11) highlight the role of chirality in biological activity. For instance, APC (R-configuration) demonstrated anti-metastasis activity, suggesting stereospecific interactions .
Ester Group Variations: The tert-butyl ester in the target compound offers hydrolytic stability compared to benzyl esters (e.g., 3-[(2-amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester in ), which require harsher deprotection conditions .
Physico-Chemical Properties
- Molecular Weight and Solubility :
Regulatory and Commercial Status
- The (R)- and (S)-cyclopropyl variants are discontinued (CymitQuimica), while SynChem’s SC-22039 and SC-22040 remain available as research tools .
- The target compound’s commercial availability is unclear, but custom synthesis routes are feasible using published methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
